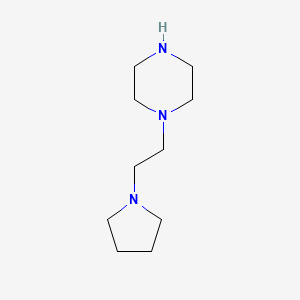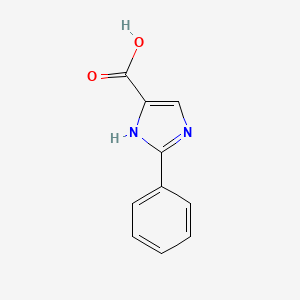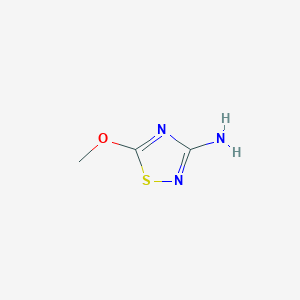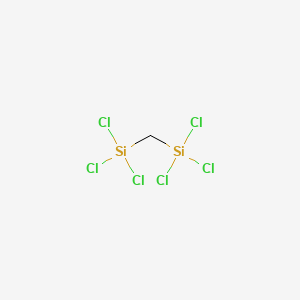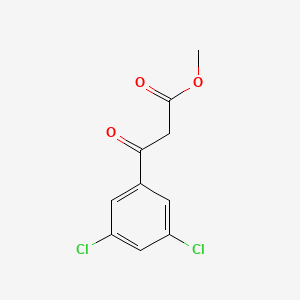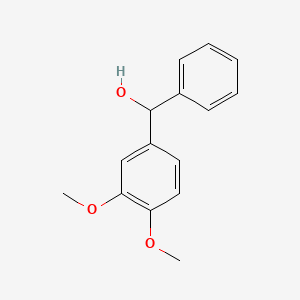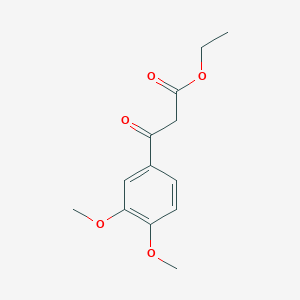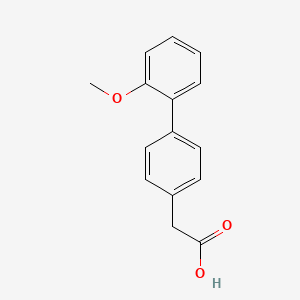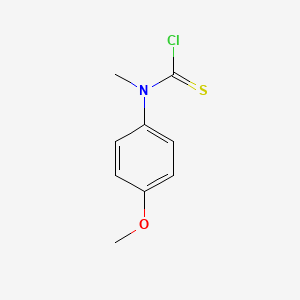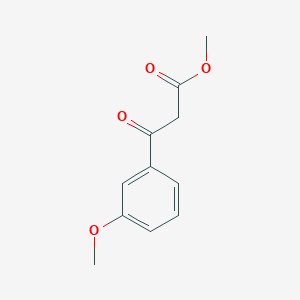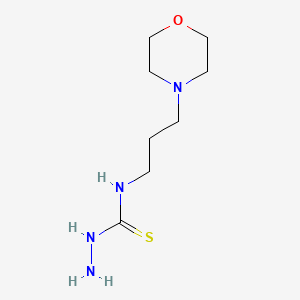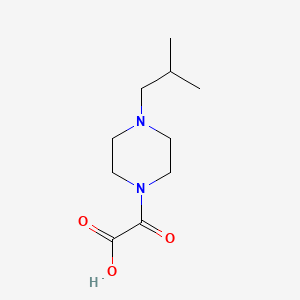![molecular formula C10H8ClNO2S3 B1586155 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide CAS No. 63031-81-2](/img/structure/B1586155.png)
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
Overview
Description
- 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub> .
- It belongs to the class of thiophene derivatives and contains a five-membered ring with one sulfur atom.
- Thiophene derivatives have diverse applications in industrial chemistry, material science, and pharmacology.
Synthesis Analysis
- The synthesis of this compound involves several steps:
- Esterification : Starting from 4-chlorobenzoic acid , esterification with methanol occurs.
- Hydrazination : The intermediate undergoes hydrazination.
- Salt Formation and Cyclization : Salt formation and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .
- Sulfonyl Chloride Conversion : The intermediate is converted into sulfonyl chloride.
- Nucleophilic Attack of Amines : Nucleophilic attack of amines results in the title sulfonamides.
- The structures are confirmed by NMR , IR , and elemental analysis .
Molecular Structure Analysis
- Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub>
- Average Mass: 305.824 Da
- Monoisotopic Mass: 304.940552 Da
Chemical Reactions Analysis
- The synthesis involves condensation reactions , including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.
- These reactions are typical and significant for thiophene derivatives.
Scientific Research Applications
Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields :
-
Medicinal Chemistry
- Thiophene-based analogs are considered potential biologically active compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
-
Industrial Chemistry and Material Science
-
Electronics
Safety And Hazards
- Acute Toxicity (Oral): Toxicity Category 4
- Eye Irritation: Category 2
- Skin Sensitization: Category 1
Future Directions
- Investigate its potential as an antiviral agent in other contexts.
- Explore modifications to enhance its efficacy and safety.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌟
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFCDGJGFCATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381155 | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide | |
CAS RN |
63031-81-2 | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





